molecular formula C18H15ClFN3OS B2518610 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole CAS No. 897480-54-5

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole

Cat. No.: B2518610
CAS No.: 897480-54-5
M. Wt: 375.85
InChI Key: CXWGGJPQQSKLBP-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a sophisticated hybrid molecule designed for pharmaceutical and medicinal chemistry research. It integrates two privileged structures in drug discovery: a benzothiazole unit and a piperazine ring. The benzothiazole scaffold is a moiety of high interest in anticancer research and the development of antimicrobial agents . The piperazine ring is a widely utilized scaffold known to improve physicochemical properties and enhance biological activities, making it a common feature in many clinical drugs and bioactive molecules . This molecular architecture suggests potential for investigation in multiple therapeutic areas. Researchers can explore its utility as a key intermediate in constructing more complex molecules or screen it directly for various biological activities. Its structural features make it a valuable candidate for probing novel targets in oncology and infectious diseases. This product is intended for use in non-clinical laboratory research applications only.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-13-5-2-1-4-12(13)17(24)22-8-10-23(11-9-22)18-21-16-14(20)6-3-7-15(16)25-18/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWGGJPQQSKLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the chlorobenzoyl group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a catalyst like manganese dioxide .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Benzothiazole vs. Quinoline Derivatives

Compounds such as Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) () share the piperazine-carboxylate backbone but differ in the aromatic core. The quinoline system in C3 introduces a fused benzene-pyridine ring, which may enhance π-π stacking interactions compared to the benzothiazole core of the target compound.

Thiazole vs. Benzothiazole Derivatives

Thiazolylhydrazone derivatives (e.g., 3a–k in –4) feature a thiazole ring conjugated with hydrazone groups. The target compound’s benzothiazole core offers greater aromaticity and planarity, which could improve intercalation with DNA or proteins compared to simpler thiazoles .

Substituent Effects

Halogenated Aryl Groups
  • 2-Chlorobenzoyl vs. 4-Fluorophenyl : The target compound’s 2-chlorobenzoyl group introduces steric bulk at the ortho position, unlike the para-fluorophenyl group in 4-(4-fluorophenyl)piperazine-1-carboxamide (). Chlorine’s higher lipophilicity (Cl: +0.71 vs. F: +0.14, Hansch π parameter) may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 4-Fluoro on Benzothiazole: The 4-fluoro substituent in the target compound likely reduces metabolic oxidation at the benzothiazole ring compared to non-halogenated analogs, as seen in fluorinated CNS drugs .
Piperazine Modifications

The piperazine moiety in the target compound is acylated by 2-chlorobenzoyl, contrasting with sulfonyl (e.g., CAS 1021266-01-2, ) or ester (e.g., C1–C7, ) modifications.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzothiazole 4-Fluoro, 2-chlorobenzoyl-piperazine ~407.9 (calc) High lipophilicity, potential CNS activity
CAS 1021266-01-2 () Benzothiazole 4-Methoxy, methanesulfonyl-piperazine 438.6 Sulfonamide group enhances solubility
C3 () Quinoline 4-Chlorophenyl, ester-piperazine ~480.9 (calc) Ester group improves metabolic stability
3a (–4) Thiazole Hydrazone, 4-fluorophenyl-piperazine ~424.5 (calc) AChE inhibition demonstrated
4-(2-Fluorobenzoyl)piperazin-1-ium (–9) Piperazinium 2-Fluorobenzoyl, trifluoroacetate ~406.3 Crystallographic stability confirmed

Biological Activity

2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This compound integrates a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Anticancer Activity

Research indicates that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • In vitro Studies: A study demonstrated that benzothiazole derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin against multiple cancer cell lines, including SK-OV-3 and OVCAR-3 .
  • Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth.
CompoundCell LineIC50 (µM)Reference
This compoundSK-OV-3<10
2-(4-Amino-3-methylphenyl)benzothiazoleOVCAR-310

Anticonvulsant Activity

The compound also shows promise in treating neurological disorders. Benzothiazoles have been recognized for their anticonvulsant properties.

Case Study:
In a recent study, various benzothiazole derivatives were tested for their anticonvulsant efficacy. The results indicated that certain structural modifications significantly enhanced their activity against induced seizures in animal models .

Results Summary:

  • Compounds with electron-withdrawing groups on the benzothiazole ring exhibited improved efficacy.
CompoundModelED50 (mg/kg)Reference
Benzothiazole Derivative APTZ-induced15
Benzothiazole Derivative BMaximal Electroshock20

Structure-Activity Relationship (SAR)

The biological activities of benzothiazoles are heavily influenced by their structural components. The presence of halogen substituents (like chlorine or fluorine) and the nature of the piperazine ring are critical for enhancing pharmacological effects.

Key SAR Insights:

  • Halogen Substitution: The introduction of chlorine at the benzoyl position increases lipophilicity and bioavailability.
  • Piperazine Modifications: Alterations in the piperazine ring can affect binding affinity to target receptors, influencing both anticancer and anticonvulsant activities.

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